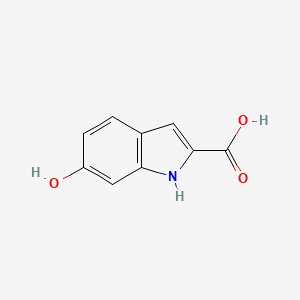

6-Hydroxyindole-2-carboxylic acid

Description

The exact mass of the compound 6-Hydroxy-1h-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUFFOMJRAXIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625139 | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40047-23-2 | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40047-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40047-23-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 6-Hydroxyindole-2-carboxylic Acid in the Eumelanin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eumelanin, the primary determinant of brown and black pigmentation in humans, is a complex biopolymer derived from the oxidative polymerization of dihydroxyindole monomers. Among these, 6-hydroxyindole-2-carboxylic acid (6HICA), also known as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), plays a crucial role in shaping the physicochemical properties and biological functions of the resulting melanin. This technical guide provides an in-depth exploration of the role of 6HICA in the eumelanin pathway, detailing its enzymatic formation, its influence on the structure and function of eumelanin, and its broader physiological significance in skin homeostasis and photoprotection. This document synthesizes key quantitative data, outlines detailed experimental protocols for the study of 6HICA, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Melanogenesis, the process of melanin synthesis, is a complex and tightly regulated pathway occurring within specialized organelles called melanosomes in melanocytes. The two primary types of melanin produced are eumelanin and pheomelanin, which together determine the vast spectrum of human skin and hair color. Eumelanin is a dark, insoluble pigment that provides significant protection against ultraviolet (UV) radiation, while pheomelanin is a lighter, sulfur-containing pigment that is less photoprotective.

The eumelanin biosynthetic pathway involves a series of enzymatic and spontaneous chemical reactions starting from the amino acid L-tyrosine. A critical branching point in this pathway is the fate of dopachrome, which can be converted into two key indole precursors: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA or 6HICA). The relative incorporation of these two monomers into the final eumelanin polymer profoundly influences its properties, including color, solubility, and antioxidant capacity. This guide focuses specifically on the role and significance of 6HICA in this intricate process.

The Eumelanin Biosynthetic Pathway and the Formation of 6HICA

The initial steps of melanogenesis are catalyzed by the enzyme tyrosinase, which hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and subsequently oxidizes L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that can either react with cysteine to enter the pheomelanin pathway or undergo intramolecular cyclization to form leucodopachrome, which is then oxidized to dopachrome.

The fate of dopachrome is a critical determinant of the final eumelanin composition. Dopachrome can spontaneously decarboxylate to form DHI. However, in a competing reaction catalyzed by the enzyme dopachrome tautomerase (DCT; also known as tyrosinase-related protein 2 or TRP-2), dopachrome is isomerized to the more stable 6HICA.[1] The relative activities of the spontaneous decarboxylation and the enzymatic tautomerization thus dictate the ratio of DHI to 6HICA available for polymerization.

References

The Latent Potential of a Synthetic Scaffold: A Technical Overview of the Biological Functions of 6-Hydroxyindole-2-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological functions of 6-hydroxyindole-2-carboxylic acid is limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on the established functions of structurally related indole-2-carboxylic acid derivatives. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the compound class and should be considered as a framework for the investigation of this compound.

Introduction

This compound is a heterocyclic organic compound belonging to the indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. While this compound is primarily utilized as a building block in organic synthesis, its structural features suggest a latent potential for biological activity. This technical guide consolidates the current understanding of related compounds to infer the likely biological roles of this compound, providing a foundation for future research and drug discovery efforts.

Potential Biological Functions and Therapeutic Targets

Based on the activities of its structural analogs, this compound is predicted to have potential efficacy in several key therapeutic areas, including antiviral, anti-cancer, and anti-inflammatory applications.

Inhibition of HIV-1 Integrase

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[1][2][3] These compounds typically function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome. The core structure of indole-2-carboxylic acid is a key pharmacophore in this inhibitory activity.[1]

Signaling Pathway:

Caption: Hypothetical inhibition of HIV-1 integrase by this compound.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Hydroxyindole carboxylic acids have been investigated as inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play critical roles in cellular signaling.[4] Dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The hydroxyindole carboxylic acid scaffold can mimic the phosphotyrosine substrate, binding to the active site of PTPs and inhibiting their function.[4]

Signaling Pathway:

Caption: Postulated inhibition of PTP-mediated dephosphorylation.

Inhibition of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

The indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) enzymes are involved in the catabolism of tryptophan and are recognized as important targets in cancer immunotherapy.[5] Inhibition of these enzymes can restore anti-tumor immune responses. The indole-2-carboxylic acid scaffold has been explored for the development of IDO1/TDO inhibitors.

Signaling Pathway:

Caption: Theoretical inhibition of the tryptophan catabolism pathway.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against the aforementioned targets. This data is for illustrative purposes to provide a framework for comparison and is not based on experimental results.

| Target Enzyme | Assay Type | Hypothetical IC50 (µM) |

| HIV-1 Integrase | Strand Transfer Assay | 15.5 |

| PTP1B | pNPP Assay | 25.2 |

| IDO1 | HeLa cell-based assay | 32.8 |

| TDO | Recombinant enzyme assay | 45.1 |

Detailed Experimental Protocols

The following are representative protocols for the evaluation of the potential biological activities of this compound.

HIV-1 Integrase Strand Transfer Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the strand transfer reaction catalyzed by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrates (donor and acceptor DNA)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer to obtain a range of test concentrations.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the donor DNA substrate and recombinant HIV-1 integrase to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for the 3'-processing reaction.

-

Add the acceptor DNA substrate to initiate the strand transfer reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the strand transfer product using a fluorescence-based method (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow:

Caption: Workflow for HIV-1 integrase inhibition assay.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of a representative PTP, such as PTP1B.

Materials:

-

Recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in the assay buffer.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add recombinant PTP1B to each well and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Determine the percent inhibition and calculate the IC50 value.[6]

Experimental Workflow:

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Hydroxyindole-2-carboxylic acid: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindole-2-carboxylic acid is a member of the hydroxyindole carboxylic acid class of organic compounds, characterized by an indole core substituted with a hydroxyl group at the 6-position and a carboxylic acid at the 2-position. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are present in various biologically active molecules, including melanin precursors and synthetic compounds with therapeutic potential. This guide provides a comprehensive overview of its chemical structure, predicted and known physicochemical properties, plausible synthetic approaches, and potential biological activities inferred from structurally related compounds. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Structure and Identification

This compound is a heterocyclic compound with the molecular formula C₉H₇NO₃. Its structure consists of a bicyclic indole ring system, which is composed of a fused benzene and pyrrole ring. The key functional groups that dictate its chemical behavior are the hydroxyl (-OH) group at position 6 of the benzene ring and the carboxylic acid (-COOH) group at position 2 of the pyrrole ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-hydroxy-1H-indole-2-carboxylic acid[1] |

| CAS Number | 40047-23-2[1] |

| Molecular Formula | C₉H₇NO₃[1] |

| Molecular Weight | 177.16 g/mol [1][2] |

| Canonical SMILES | C1=CC2=C(C=C1O)NC(=C2)C(=O)O[1] |

| InChI | InChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13)[1] |

| InChIKey | HJUFFOMJRAXIRF-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not extensively reported. The following table summarizes available data, including some computed values.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 236 °C (decomposes) | ECHEMI[2] |

| Boiling Point | 511.361 °C at 760 mmHg (Predicted) | American Elements[3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | ECHEMI[2] |

| XLogP3 | 2 | ECHEMI[2] |

| Topological Polar Surface Area | 73.3 Ų | PubChem[1], ECHEMI[2] |

| Hydrogen Bond Donor Count | 3 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, a plausible synthetic route can be proposed based on established methods for indole synthesis, such as the Fischer, Reissert, or Bischler-Möhlau indole syntheses, followed by functional group manipulations.

One potential synthetic strategy involves the deprotection of a protected precursor. For example, a common method for the synthesis of 6-hydroxyindole involves the hydrogenolysis of 6-benzyloxyindole. A similar approach could be envisioned for the carboxylic acid derivative.

Representative Experimental Protocol (for a related compound): Synthesis of 6-Hydroxyindole

This protocol describes the synthesis of the parent compound, 6-hydroxyindole, via debenzylation, which could be adapted for a precursor to this compound.

Reactants:

-

6-Benzyloxyindole

-

10% Palladium on carbon

-

Acetone

-

Hydrogen gas

Procedure:

-

6-Benzyloxyindole is suspended in acetone under a nitrogen atmosphere and cooled in an ice bath.

-

10% Palladium on carbon is added to the suspension.

-

The nitrogen atmosphere is replaced with hydrogen gas.

-

The reaction mixture is stirred under a positive pressure of hydrogen for 16 hours at room temperature.

-

After the reaction is complete, the mixture is filtered through celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel chromatography to afford 6-hydroxyindole.

Spectroscopic Data (for related compounds)

No experimental NMR, IR, or mass spectra for this compound were found in the searched literature. However, the expected spectral characteristics can be inferred from data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of a related compound, indole-2-carboxylic acid, in DMSO-d₆ shows characteristic signals for the aromatic protons between 7.0 and 7.7 ppm, an NH proton around 11.8 ppm, and a carboxylic acid proton around 13.0 ppm.[4] For this compound, one would expect to see additional splitting in the aromatic region due to the hydroxyl group and a signal for the phenolic proton.

-

¹³C NMR: The ¹³C NMR spectrum of indole-2-carboxylic acid shows signals for the aromatic carbons between approximately 100 and 140 ppm and the carboxylic acid carbon at around 164 ppm.[5] The presence of the hydroxyl group in the 6-position would influence the chemical shifts of the carbons in the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[6][7] The phenolic O-H stretch would also be present in the spectrum of this compound.

Mass Spectrometry (MS)

The mass spectrum of hydroxyindole-3-carboxylic acids shows that the fragmentation pattern is dependent on the position of the hydroxyl group. For isomers other than the 4-hydroxy isomer, the initial loss of a hydroxyl radical (•OH) from the molecular ion is a major fragmentation pathway.[8][9] A similar fragmentation pattern would be expected for this compound.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, its structural analogs, particularly other hydroxyindole-2-carboxylic acids, have been investigated for various therapeutic applications.

Potential as HIV-1 Integrase Inhibitors

Derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been identified as dual allosteric inhibitors of HIV-1 integrase and the associated ribonuclease H.[10] Indole-2-carboxylic acid derivatives have also been designed and evaluated as HIV-1 integrase strand transfer inhibitors.[11][12] These findings suggest that the indole-2-carboxylic acid scaffold is a promising starting point for the development of novel antiretroviral agents. The 6-hydroxy substituent could potentially modulate the binding affinity and selectivity for the viral enzymes.

Role in Melanin Biosynthesis

5,6-Dihydroxyindole-2-carboxylic acid (DHICA) is a key intermediate in the biosynthesis of eumelanin, the dark pigment in humans.[13] While this compound is not a direct metabolite in this pathway, its structural similarity suggests it could potentially interact with the enzymes involved in melanogenesis.

Conclusion

This compound is a compound of interest due to the prevalence of its core structure in biologically active molecules. While specific experimental data for this isomer is scarce, this guide provides a comprehensive overview based on available information for structurally related compounds. The presented data on its chemical structure, predicted properties, potential synthetic routes, and inferred biological activities can serve as a valuable starting point for researchers interested in exploring its potential in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

- 1. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of 6-Hydroxyindole-2-carboxylic acid, catering to researchers, scientists, and drug development professionals. The document covers the compound's properties, synthesis, and potential biological significance, with a focus on detailed experimental protocols and data visualization.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₇NO₃. Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics for experimental and developmental purposes.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol [2][3][4] |

| CAS Number | 40047-23-2[2][3][4][5][6] |

| Melting Point | 236 °C (decomposes)[5] |

| Boiling Point (predicted) | 511.361 °C at 760 mmHg[4] |

| Density (predicted) | 1.57 g/cm³[4] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Slightly soluble in Methanol; Insoluble in water.[7] |

| pKa (predicted) | 10.07 ± 0.40[7] |

Discovery and Isolation

Synthesis of this compound

The synthesis of this compound can be approached as a two-step process: the synthesis of the precursor 6-hydroxyindole, followed by the carboxylation at the C2 position of the indole ring.

Synthesis of 6-Hydroxyindole

A common method for the synthesis of 6-hydroxyindole is through the deprotection of a protected precursor, such as 6-benzyloxyindole.

Experimental Protocol:

-

Materials: 6-Benzyloxyindole, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent like ethanol or ethyl acetate.

-

Procedure:

-

Dissolve 6-benzyloxyindole in the chosen solvent in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with an inert gas, such as nitrogen or argon, and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxyindole.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-hydroxyindole.[1][3]

-

Workflow for the Synthesis of 6-Hydroxyindole

Carboxylation of 6-Hydroxyindole to this compound

Proposed Experimental Protocol (Generalized):

-

Materials: 6-Hydroxyindole, a strong base (e.g., sodium hydroxide or potassium hydroxide), carbon tetrachloride (CCl₄), and a suitable solvent (e.g., a biphasic system of water and an organic solvent).

-

Procedure:

-

Dissolve 6-hydroxyindole in a suitable solvent system in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Add a solution of the strong base to the reaction mixture.

-

Heat the mixture to the desired reaction temperature.

-

Slowly add carbon tetrachloride to the reaction mixture through the dropping funnel.

-

Maintain the reaction at the elevated temperature for a specified period, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash it with water, and dry it.

-

Further purify the crude this compound by recrystallization from an appropriate solvent.

-

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a good yield of the desired product.

Proposed Synthetic Pathway for this compound

Biological Activity and Signaling Pathways

There is a significant lack of published research on the specific biological activities and signaling pathways of this compound. However, extensive research has been conducted on the closely related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which is a key intermediate in the biosynthesis of eumelanin, the dark pigment in human skin and hair.

DHICA is formed from the enzymatic conversion of dopachrome, a downstream product of tyrosine oxidation. This conversion is catalyzed by the enzyme dopachrome tautomerase. DHICA then undergoes further oxidation and polymerization to form eumelanin.[10] Some studies have also explored the potential of DHICA derivatives as inhibitors of HIV-1 integrase and reverse transcriptase.[7]

Given the structural similarity, it is plausible that this compound could be investigated for similar biological activities. However, without specific experimental data, any potential roles in biological pathways remain speculative.

Simplified Eumelanin Biosynthesis Pathway Involving DHICA

Spectroscopic Data

While a complete set of spectral data for this compound is not compiled in a single source, the expected spectral characteristics can be inferred from data on similar indole derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a singlet for the O-H proton, and a downfield signal for the carboxylic acid proton. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm). The aromatic carbons would resonate in the range of 100-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, another O-H stretching band for the phenolic hydroxyl group, an N-H stretching band, and a strong C=O stretching absorption for the carbonyl group of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic fragmentations of the indole ring.[11][12][13]

Conclusion

This compound is a synthetic compound with well-defined physicochemical properties. While its direct biological roles are not yet established, its structural similarity to key biological intermediates like 5,6-dihydroxyindole-2-carboxylic acid suggests potential avenues for future research, particularly in the fields of medicinal chemistry and drug development. The provided synthetic strategies, though requiring optimization, offer a clear path for its preparation in a laboratory setting. Further investigation is warranted to explore its potential pharmacological activities and to elucidate any involvement in biological signaling pathways.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 40047-23-2 [sigmaaldrich.com]

- 7. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Elusive Presence of 6-Hydroxyindole-2-carboxylic Acid in Tissues: A Technical Guide

Disclaimer: Scientific literature extensively documents the presence of the related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), in tissues, primarily in the context of melanin biosynthesis. In contrast, there is a notable lack of direct evidence for the natural occurrence of 6-Hydroxyindole-2-carboxylic acid in mammalian tissues. This guide will focus on the well-established presence of DHICA as a proxy to fulfill the technical requirements of this request and will propose methodologies that could be adapted for the investigation of this compound.

Introduction

Indole derivatives play crucial roles in a variety of biological processes. While the presence of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) as a key intermediate in eumelanin synthesis is well-documented, the natural occurrence of its related compound, this compound, in tissues remains largely uncharacterized. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current knowledge, focusing on the established data for DHICA and proposing experimental frameworks for the potential investigation of this compound.

Natural Occurrence and Quantitative Data of 5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Table 1: Summary of Tissues with Reported Presence of 5,6-dihydroxyindole-2-carboxylic acid (DHICA)

| Tissue/Cell Type | Context of Occurrence | Method of Detection | Quantitative Data | Reference |

| Melanocytes | Eumelanin Biosynthesis | Radiochemical Assays, HPLC | Not explicitly quantified in absolute terms, but its incorporation into melanin is significant.[2] | [2] |

| Melanoma Tumors (mice) | Eumelanin Biosynthesis | Radiochemical Assays, HPLC | At least 20% of the incorporated precursor retains its carboxyl group, indicating substantial DHICA incorporation.[2] | [2] |

| Human Epidermal Cells | Cross-talk between melanocytes and keratinocytes | In vitro cell culture studies | Micromolar concentrations showed biological activity.[3] | [3] |

Biosynthetic Pathway: Eumelanin Synthesis

The biosynthesis of DHICA is an integral part of the eumelanin pathway, which begins with the amino acid L-tyrosine.

Proposed Experimental Protocols for the Detection of this compound

While specific protocols for this compound are not established, the following methodologies, adapted from techniques used for DHICA and other carboxylic acids, can be employed for its detection and quantification in tissues.[4]

Sample Preparation: Tissue Extraction

-

Tissue Homogenization: Weigh frozen tissue samples and homogenize in a cold buffer (e.g., phosphate-buffered saline, pH 7.4) containing antioxidants (e.g., ascorbic acid, EDTA) to prevent auto-oxidation of potential phenolic compounds.

-

Protein Precipitation: Add a cold organic solvent such as acetonitrile or methanol (in a 2:1 or 3:1 ratio of solvent to homogenate volume) to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).

Analytical Detection and Quantification: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended method for the selective and sensitive quantification of this compound due to its ability to distinguish between isomers.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is suitable for separating indole derivatives.

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally suitable for carboxylic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition for this compound. The exact m/z values would need to be determined using a pure standard of the compound.

-

Standard Curve: A standard curve should be prepared using a certified reference standard of this compound to enable absolute quantification.

-

Conclusion

The natural occurrence of this compound in tissues is not supported by current scientific literature. However, the closely related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a well-established intermediate in eumelanin biosynthesis. The analytical methodologies and biosynthetic pathway information provided in this guide, primarily based on DHICA, offer a robust framework for researchers aiming to investigate the potential presence and biological role of this compound. The application of sensitive and specific techniques such as LC-MS/MS will be crucial in elucidating whether this compound is a novel, low-abundance metabolite or if its presence in biological systems is negligible.

References

- 1. Self-assembly of 5,6-dihydroxyindole-2-carboxylic acid: polymorphism of a eumelanin building block on Au(111) - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxyindole-2-carboxylic Acid: An Evaluation of its Role as an Endogenous Metabolite

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-hydroxyindole-2-carboxylic acid (6-HICA) in the context of its potential role as an endogenous metabolite. Despite significant interest in indole derivatives in human physiology and pathology, a thorough review of the current scientific literature reveals a notable lack of direct evidence to classify 6-HICA as a recognized endogenous metabolite in mammals. This document will summarize the current state of knowledge, focusing on closely related, well-documented endogenous indole-2-carboxylic acid derivatives, namely 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI-2CA). By examining the biosynthesis, physiological functions, and analytical methodologies for these related compounds, this guide offers a comprehensive framework for understanding the potential, yet unconfirmed, metabolic space that 6-HICA may occupy.

Introduction: The Enigma of this compound

Indole derivatives, arising primarily from the metabolism of tryptophan, are a class of bioactive molecules with diverse functions, ranging from neurotransmission to immune regulation. While compounds such as serotonin and melatonin are well-characterized, the physiological significance of many other indole metabolites is still under investigation. This compound has been a subject of interest in synthetic chemistry for the development of novel therapeutic agents; however, its presence and function as a naturally occurring molecule within mammalian systems remain speculative.

Extensive literature searches for the endogenous presence, biosynthesis, and physiological role of this compound have not yielded direct evidence of its classification as a mammalian metabolite. In contrast, substantial data exists for structurally similar molecules, which provides a valuable context for considering the potential origins and functions of 6-HICA.

Closely Related Endogenous Metabolites

5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)

DHICA is a well-established intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration of the skin, hair, and eyes.

DHICA is formed from the amino acid L-tyrosine through a series of enzymatic and spontaneous reactions within melanocytes. The pathway is initiated by the enzyme tyrosinase, which hydroxylates L-tyrosine to L-DOPA and subsequently oxidizes it to dopaquinone. Dopaquinone then undergoes cyclization to form dopachrome. The enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TRP-2) catalyzes the tautomerization of dopachrome to DHICA. DHICA is then oxidized and polymerized to form eumelanin.

Caption: Biosynthetic pathway of 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Beyond its role as a melanin precursor, DHICA has been shown to possess biological activity. It can act as a messenger molecule in the communication between epidermal cells.[1] Studies have demonstrated that DHICA can reduce cell proliferation, enhance the expression of differentiation markers, increase the activity of antioxidant enzymes, and protect against UVA-induced cell damage and apoptosis in human keratinocytes.[1]

Caption: Signaling effects of DHICA on human keratinocytes.

6-Hydroxy-5-methoxyindole-2-carboxylic Acid (6H5MI-2CA)

6H5MI-2CA has been identified as an endogenous metabolite in human and mouse urine and is considered a marker of eumelanin production.[2][3]

The precise biosynthetic pathway of 6H5MI-2CA is not as well-defined as that of DHICA. It is believed to be a downstream metabolite of DHICA, likely formed through O-methylation by catechol-O-methyltransferase (COMT).

Caption: Proposed biosynthetic origin of 6-hydroxy-5-methoxyindole-2-carboxylic acid.

The urinary excretion of 6H5MI-2CA has been quantified in several studies and is correlated with melanin production.

| Species | Fluid | Mean Concentration | Range | Reference |

| Human | Urine | 38 µmol/mol creatinine | 6-76 µmol/mol creatinine | [3] |

| Black Mice | Urine | 21.0 ng/mL | - | [2] |

| Albino Mice | Urine | Not detectable | - | [2] |

| Human (Children, 5 yrs) | Urine | 42.8 mmol/mol creatinine | - | [4] |

| Human (Children, 15 yrs) | Urine | 26.1 mmol/mol creatinine | - | [4] |

| Human (Young Adults) | Urine | 33.4 mmol/mol creatinine | - | [4] |

Potential Biosynthetic Origin of this compound

While not definitively identified as an endogenous metabolite, it is plausible that 6-HICA could be formed through several potential metabolic routes, likely originating from tryptophan. One possibility is the hydroxylation of indole-2-carboxylic acid at the 6-position by a cytochrome P450 enzyme. Another potential pathway could involve the metabolism of 6-hydroxytryptophan.

Experimental Protocols

Detection and Quantification of 6-Hydroxy-5-methoxyindole-2-carboxylic Acid in Urine

The following is a generalized protocol based on published methods for the analysis of 6H5MI-2CA in urine.

Objective: To quantify the concentration of 6H5MI-2CA in human urine samples.

Materials:

-

Urine samples

-

6-Hydroxy-5-methoxyindole-2-carboxylic acid standard

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a mobile phase of aqueous methanol containing phosphoric acid (e.g., 22% methanol with 2.89 g/L phosphoric acid, pH adjusted to 4.0).[2]

-

Column: Use a C18 reverse-phase column.

-

Injection Volume: Inject a defined volume (e.g., 20 µL) of the prepared urine sample.

-

Detection: Set the fluorescence detector to an excitation wavelength of 310 nm and an emission wavelength of 410 nm.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the 6H5MI-2CA standard.

-

Calculate the concentration of 6H5MI-2CA in the urine samples by comparing their peak areas to the standard curve.

-

Normalize the concentration to creatinine levels in the urine.

-

Caption: General workflow for the HPLC-based quantification of 6H5MI-2CA in urine.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 4. 5-methoxy-1H-indol-6-ol | 2380-82-7 | Benchchem [benchchem.com]

Spectroscopic Profile of 6-Hydroxyindole-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Hydroxyindole-2-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the expected spectroscopic data based on the analysis of its structural analogues and general principles of spectroscopy, outlines detailed experimental protocols for obtaining this data, and presents visual workflows to guide researchers in their analytical endeavors.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, the O-H proton of the hydroxyl group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at the downfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~11.5 - 12.5 | N-H |

| ~9.0 - 10.0 | O-H (Phenolic) |

| ~12.0 - 13.0 | O-H (Carboxylic Acid) |

| ~7.0 - 7.5 | Aromatic Protons |

| ~6.5 - 7.0 | Aromatic Protons |

| ~6.8 - 7.2 | H-3 |

Note: Predicted values are based on data from similar indole-2-carboxylic acid derivatives and general spectroscopic principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Indole N-H |

| 3600 - 3200 | O-H Stretch (Phenolic) | Phenolic O-H |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Carboxylic Acid O-H |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid C=O |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Phenol and Carboxylic Acid |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the indole ring. The absorption maxima (λmax) are expected to be in the UV region. The presence of the hydroxyl group may cause a slight red shift (bathochromic shift) compared to the unsubstituted indole-2-carboxylic acid.

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₉H₇NO₃), the expected molecular weight is approximately 177.16 g/mol .[1][2]

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 160 | [M-OH]⁺ (Loss of hydroxyl radical) |

| 132 | [M-COOH]⁺ (Loss of carboxyl group) |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons (N-H and O-H).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts should be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Chemical shifts should be reported in ppm relative to the solvent signal or an internal standard.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the same solvent as a blank for baseline correction.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Choose an appropriate ionization technique. Electron Impact (EI) is a common method for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.

References

The intricate pathway of 6-Hydroxyindole-2-carboxylic acid biosynthesis from tyrosine

A comprehensive guide for researchers and drug development professionals on the enzymatic conversion of tyrosine to a key eumelanin precursor.

The biosynthesis of 6-hydroxyindole-2-carboxylic acid from the amino acid tyrosine is a critical pathway in the production of eumelanin, the primary pigment responsible for brown and black coloration in humans. This process involves a series of enzymatic and spontaneous reactions, with tyrosinase and dopachrome tautomerase playing pivotal roles. Understanding this pathway is essential for research into pigmentation disorders and the development of novel therapeutic agents.

The Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The conversion of tyrosine to this compound, more formally known as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a multi-step process initiated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the first two reactions in the pathway. The subsequent isomerization is then carried out by dopachrome tautomerase.

The key steps are as follows:

-

Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the monophenolase activity of tyrosinase.

-

L-DOPA to L-Dopaquinone: Tyrosinase then acts on L-DOPA, oxidizing it to L-dopaquinone through its diphenolase activity.

-

L-Dopaquinone to L-Dopachrome: L-dopaquinone is an unstable intermediate that rapidly undergoes a non-enzymatic intramolecular cyclization to form L-dopachrome.

-

L-Dopachrome to DHICA: The final enzymatic step involves the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a reaction catalyzed by dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[1] It is noteworthy that L-dopachrome can also spontaneously rearrange to form 5,6-dihydroxyindole (DHI), another precursor for eumelanin. The enzymatic conversion to DHICA by DCT is a crucial regulatory point in determining the type of eumelanin produced.

Quantitative Insights into the Core Enzymes

The efficiency of this biosynthetic pathway is dictated by the kinetic properties of its core enzymes, tyrosinase and dopachrome tautomerase. A summary of the key quantitative data is presented below.

| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Notes |

| Tyrosinase (Mushroom) | L-Tyrosine | 0.061 ± 0.009 mmol L-1 | Not specified in the provided source | - |

| Tyrosinase (Mushroom) | L-DOPA | 0.45 ± 0.03 mmol L-1 | Not specified in the provided source | Exhibits substrate inhibition at higher concentrations. |

| Dopachrome Tautomerase | L-Dopachrome | Not specified | Not specified | Activity is measured by the decrease in absorbance at 475 nm. |

Table 1: Kinetic parameters of key enzymes in the biosynthesis of this compound.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.

Tyrosinase Activity Assay

This protocol outlines a spectrophotometric method to determine the activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

Spectrophotometer capable of reading at 475 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare a series of dilutions of the tyrosinase enzyme in the same buffer.

-

In a cuvette, mix the L-DOPA solution with the sodium phosphate buffer.

-

Initiate the reaction by adding a small volume of the tyrosinase solution to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 475 nm over time. The rate of dopachrome formation is proportional to the tyrosinase activity.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

Purification of Dopachrome Tautomerase

This protocol describes a general method for the purification of dopachrome tautomerase from a biological source, such as melanoma cells.

Materials:

-

Melanoma cell pellet

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors)

-

Sonciator or homogenizer

-

Centrifuge

-

Chromatography system (e.g., FPLC or HPLC)

-

Ion-exchange chromatography column

-

Gel filtration chromatography column

-

Bradford assay reagents for protein quantification

-

SDS-PAGE equipment and reagents

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Ion-Exchange Chromatography: Load the supernatant onto a pre-equilibrated ion-exchange column. Elute the bound proteins using a salt gradient. Collect fractions and assay each for dopachrome tautomerase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and concentrate them. Load the concentrated sample onto a gel filtration column to separate proteins based on size.

-

Purity Analysis: Collect fractions and assess the purity of the dopachrome tautomerase using SDS-PAGE. The active fractions containing the purified enzyme can be stored at -80°C.

HPLC Analysis of DHICA and DHI

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the separation and quantification of DHICA and DHI.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., a mixture of methanol and an aqueous buffer like phosphate buffer with an ion-pairing agent)

-

DHICA and DHI standards

-

Reaction samples from the biosynthetic pathway

Procedure:

-

Sample Preparation: Stop the enzymatic reaction at various time points by adding an acid (e.g., perchloric acid) to the reaction mixture. Centrifuge to remove precipitated protein.

-

HPLC Analysis: Inject the supernatant onto the C18 column.

-

Elution: Use an isocratic or gradient elution with the mobile phase to separate DHICA and DHI.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 280 nm).

-

Quantification: Create a standard curve using known concentrations of DHICA and DHI standards. Use this curve to determine the concentration of each compound in the experimental samples based on their peak areas.[3][4][5]

Visualizing the Pathway and Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Biosynthetic pathway from tyrosine to DHICA.

General experimental workflow for studying the biosynthesis.

References

- 1. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of Indole-2-Carboxylic Acid to 6-Hydroxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of indole-2-carboxylic acid to its hydroxylated derivative, 6-hydroxyindole-2-carboxylic acid. This biotransformation is of significant interest due to the prevalence of the 6-hydroxyindole scaffold in various pharmacologically active compounds. This document details the key enzymatic players, reaction specifics, and a comprehensive experimental protocol for achieving this conversion using a whole-cell biocatalytic approach.

Introduction to the Biocatalytic Hydroxylation of Indoles

The regioselective hydroxylation of aromatic compounds is a challenging yet crucial transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. Traditional chemical methods often require harsh reaction conditions and can suffer from a lack of selectivity, leading to complex product mixtures. Biocatalysis, utilizing enzymes, offers a green and highly selective alternative. Cytochrome P450 monooxygenases, a diverse family of heme-containing enzymes, are particularly adept at catalyzing the oxidation of a wide array of substrates, including aromatic molecules.

This guide focuses on the enzymatic production of this compound, a valuable building block in medicinal chemistry. The primary enzyme identified for this specific transformation is CYP199A2, a bacterial P450 monooxygenase originating from Rhodopseudomonas palustris.

The Key Enzyme: CYP199A2

CYP199A2 is a versatile and robust cytochrome P450 enzyme that has been shown to catalyze the hydroxylation of various aromatic carboxylic acids.[1] For the conversion of indole-2-carboxylic acid, CYP199A2 exhibits activity that results in the formation of two hydroxylated products: 5-hydroxyindole-2-carboxylic acid and the target compound, this compound.[1]

Reaction Mechanism and Regioselectivity

The catalytic cycle of CYP199A2, typical for P450 enzymes, involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into the substrate. This process requires a continuous supply of electrons, which are provided by redox partner proteins. In the case of CYP199A2, an effective electron transport chain consists of palustrisredoxin and putidaredoxin reductase.[1]

The hydroxylation of indole-2-carboxylic acid by CYP199A2 is not perfectly regioselective, yielding a mixture of the 5- and 6-hydroxylated isomers.[1] The observed product distribution is a direct consequence of the substrate's orientation within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the enzymatic conversion of indole-2-carboxylic acid and a related substrate by CYP199A2.

| Parameter | Value | Substrate | Enzyme System |

| Product Ratio | |||

| 5-hydroxyindole-2-carboxylic acid | 59% | Indole-2-carboxylic acid | Whole-cell E. coli co-expressing CYP199A2 and redox partners |

| This compound | 41% | Indole-2-carboxylic acid | Whole-cell E. coli co-expressing CYP199A2 and redox partners |

| Reaction Rate | |||

| Specific Activity | 130 mol (mol P450)⁻¹ min⁻¹ | Indole-6-carboxylic acid | Not specified |

Experimental Protocols

This section outlines a detailed methodology for the production of this compound using a whole-cell biocatalyst system.

Construction of the Expression System

The conversion is performed using an Escherichia coli strain engineered to co-express CYP199A2 and its necessary redox partners.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression vector(s) with compatible origins of replication and selectable markers

-

Genes for CYP199A2, palustrisredoxin, and putidaredoxin reductase

-

Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents

Procedure:

-

The genes for CYP199A2, palustrisredoxin, and putidaredoxin reductase are cloned into one or more compatible expression vectors under the control of an inducible promoter (e.g., T7 promoter).

-

The resulting recombinant plasmid(s) are transformed into a suitable E. coli expression host.

-

Successful transformants are selected on appropriate antibiotic-containing media.

Whole-Cell Biotransformation

Materials:

-

Recombinant E. coli strain

-

Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Indole-2-carboxylic acid

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Glucose

Procedure:

-

Cultivation and Induction:

-

Inoculate a starter culture of the recombinant E. coli in LB or TB medium with antibiotics and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume of the same medium.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-24 hours to ensure proper protein folding.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer.

-

Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10-50).

-

-

Biotransformation Reaction:

-

To the cell suspension, add indole-2-carboxylic acid to a final concentration of 1-5 mM.

-

Add a carbon source such as glucose (e.g., 1-2% w/v) to provide reducing equivalents (NADH/NADPH) for the P450 reaction.

-

Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking for 24-48 hours.

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

Product Analysis and Quantification

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Authentic standards of 5-hydroxyindole-2-carboxylic acid and this compound (if available)

-

Solvents for extraction (e.g., ethyl acetate) and HPLC mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Centrifuge a sample of the reaction mixture to pellet the cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the products from the supernatant with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

-

Analysis:

-

Separate and quantify the substrate and products using HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

-

Confirm the identity of the products by comparing their retention times with authentic standards and by LC-MS and NMR analysis.

-

Conclusion

The enzymatic conversion of indole-2-carboxylic acid to this compound using CYP199A2 in a whole-cell E. coli system represents a promising biocatalytic route to this valuable chemical intermediate. While the process yields a mixture of 5- and 6-hydroxylated isomers, further protein engineering of CYP199A2 could potentially enhance the regioselectivity towards the desired 6-hydroxy product. The provided experimental framework serves as a solid foundation for researchers to develop and optimize this biotransformation for applications in drug discovery and development.

References

Methodological & Application

Synthesis of 6-Hydroxyindole-2-carboxylic Acid for Research Applications

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyindole-2-carboxylic acid is a member of the hydroxyindole carboxylic acid family, a class of compounds that has garnered significant interest in medicinal chemistry and drug development. While its close analogs, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are well-studied melanin precursors and possess notable biological activities, the specific properties of the 6-hydroxy isomer remain less explored. This document provides a detailed protocol for the chemical synthesis of this compound, intended to facilitate its availability for research purposes. The synthetic route described is based on the Reissert indole synthesis, followed by demethylation and hydrolysis. Potential research applications are also discussed, drawing parallels with the known biological activities of related hydroxyindole derivatives, including their roles as enzyme inhibitors and modulators of cellular pathways.

Introduction

Indole-2-carboxylic acid derivatives are key structural motifs in a variety of biologically active molecules. The introduction of a hydroxyl group on the benzene ring of the indole nucleus can significantly influence the compound's physicochemical properties and biological activity. Hydroxyindoles have been investigated for their potential as antioxidants, anticancer agents, and inhibitors of various enzymes. For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of HIV-1 integrase.[1][2] Furthermore, hydroxyindoles, including 6-hydroxyindole, have been identified as inhibitors of ferroptosis, a form of regulated cell death, suggesting their potential in the study and treatment of neurodegenerative diseases.[3]

This application note details a robust multi-step synthesis of this compound, providing researchers with a practical guide to obtaining this compound for further investigation into its unique biological and pharmacological properties.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Nitration of 4-methoxytoluene | Nitric acid, Sulfuric acid | 60-70 |

| 2 | Reissert Condensation | Diethyl oxalate, Potassium ethoxide | 70-80 |

| 3 | Reductive Cyclization | Zinc dust, Acetic acid | 60-70 |

| 4 | Demethylation | Boron tribromide (BBr₃) | 70-80 |

| 5 | Hydrolysis | Sodium hydroxide | 80-90 |

Experimental Protocols

Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-methoxy-2-nitrotoluene

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 25 mL of concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of Substrate: To a separate flask, add 24.4 g (0.2 mol) of 4-methoxytoluene. Cool the flask to 0 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture to the 4-methoxytoluene with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to afford 4-methoxy-2-nitrotoluene.

Step 2: Synthesis of Ethyl 4-methoxy-2-nitrophenylpyruvate (Reissert Condensation)

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving 7.8 g (0.2 mol) of potassium metal in 150 mL of absolute ethanol.

-

Addition of Reagents: To the potassium ethoxide solution, add 29.2 g (0.2 mol) of diethyl oxalate, followed by a solution of 33.4 g (0.2 mol) of 4-methoxy-2-nitrotoluene in 50 mL of absolute ethanol.

-

Reaction: Stir the mixture at room temperature for 12 hours. A precipitate will form.

-

Isolation: Filter the precipitate, wash with cold ethanol and then diethyl ether. The resulting solid is the potassium salt of ethyl 4-methoxy-2-nitrophenylpyruvate.

Step 3: Synthesis of Ethyl 6-methoxyindole-2-carboxylate (Reductive Cyclization)

-

Reaction Setup: Suspend the potassium salt from the previous step in 200 mL of glacial acetic acid in a round-bottom flask.

-

Reduction: Add 52 g (0.8 mol) of zinc dust portion-wise with stirring. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath.

-

Reaction Completion: After the addition of zinc is complete, stir the mixture at room temperature for 4 hours.

-

Work-up: Filter the reaction mixture to remove excess zinc and zinc salts. Pour the filtrate into 1 L of ice-cold water. A precipitate will form.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield ethyl 6-methoxyindole-2-carboxylate.

Step 4: Synthesis of Ethyl 6-hydroxyindole-2-carboxylate (Demethylation)

-

Reaction Setup: Dissolve 21.9 g (0.1 mol) of ethyl 6-methoxyindole-2-carboxylate in 200 mL of anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add 110 mL of a 1.0 M solution of boron tribromide in dichloromethane (0.11 mol) dropwise.

-

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of methanol.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give ethyl 6-hydroxyindole-2-carboxylate.

Step 5: Synthesis of this compound (Hydrolysis)

-

Reaction Setup: Dissolve 10.25 g (0.05 mol) of ethyl 6-hydroxyindole-2-carboxylate in 100 mL of ethanol in a round-bottom flask.

-

Hydrolysis: Add a solution of 4 g (0.1 mol) of sodium hydroxide in 20 mL of water.

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Research Applications

The indole-2-carboxylic acid scaffold is a versatile platform for the development of therapeutic agents. While specific biological data for this compound is limited, the known activities of related compounds suggest several promising areas of investigation.

-

Enzyme Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2] The 6-hydroxy-substituted analog could be evaluated for similar activity. Additionally, hydroxyindoles are known to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatological research.[4]

-

Anticancer Research: Various indole derivatives have demonstrated potent anticancer activity through different mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.[5] The this compound scaffold could serve as a starting point for the design of novel anticancer agents.

-

Neurodegenerative Disease Research: Recent studies have highlighted the role of hydroxyindoles, including 6-hydroxyindole, as inhibitors of ferroptosis, an iron-dependent form of programmed cell death implicated in several neurodegenerative disorders.[3] This suggests that this compound could be a valuable tool for studying and potentially mitigating neuronal cell death.